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Compound of Interest

Compound Name:
4-Chloro-2-

(tributylstannyl)pyrimidine

CAS No.: 155191-66-5

Cat. No.: B2928860 Get Quote

Part 1: Executive Summary & Molecular Logic
4-Chloro-2-(tributylstannyl)pyrimidine represents a high-value "linchpin" scaffold in

medicinal chemistry. Its utility lies in its orthogonal reactivity profile:

C2-Position (Nucleophilic Potential): The tributylstannyl (

) group serves as a masked nucleophile, primed for Stille cross-coupling reactions to install
aryl, heteroaryl, or vinyl groups.

C4-Position (Electrophilic Potential): The chloro substituent is activated for

(Nucleophilic Aromatic Substitution) or secondary metal-catalyzed cross-couplings
(Suzuki/Buchwald), typically after the C2 functionalization or under specific conditions that
preserve the stannane.

This guide provides a rigorous framework for the synthesis, purification, and, most critically, the

structural validation of this reagent. The instability of organostannanes and the toxicity of tin

byproducts demand a precision-led approach.

Diagram 1: Orthogonal Reactivity & Structural Logic
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Caption: Orthogonal reactivity map showing the C2-stannane as the primary transmetallation

site and C4-chloride as the secondary electrophilic site.

Part 2: Synthesis & Purification Protocol
Expert Insight: Direct lithiation of 4-chloropyrimidine to install the tin species is fraught with

regioselectivity issues (C6 vs C2 lithiation) and potential benzyne formation. The most robust,

self-validating route utilizes Pd-catalyzed stannylation of a di-halo precursor, exploiting the

reactivity difference between I/Br and Cl.

Recommended Synthesis Route
Precursor: 4-Chloro-2-iodopyrimidine (or 2-bromo analog).

Reagent: Hexabutylditin (

).

Catalyst:

(Tetrakis).

Protocol 1: Synthesis & De-Stannylation Purification
Note: This protocol integrates synthesis with a mandatory purification step to remove toxic tin

residues, a critical failure point in biological assays.

Reaction Setup:
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In a flame-dried Schlenk flask, dissolve 4-chloro-2-iodopyrimidine (1.0 eq) in anhydrous

Toluene (0.1 M).

Add Hexabutylditin (1.05 eq) and

(5 mol%).

Critical Control Point: Degas the solution with Argon for 15 minutes.

promotes homo-coupling of the stannane and catalyst deactivation.

Heat to 100°C for 4–12 hours. Monitor by TLC (stain with

or UV).

The "Trustworthiness" Workup (Tin Removal):

Challenge:

and excess

are lipophilic and streak on silica.

Solution (KF Method): Cool reaction to RT. Add an equal volume of 30% aqueous KF

solution. Stir vigorously for 30 minutes.

Mechanism:[1][2][3][4][5][6] Fluoride forms an insoluble polymeric species with tributyltin

byproducts (

).

Filter the resulting white precipitate through a pad of Celite.

Extract the filtrate with EtOAc, dry over

, and concentrate.

Flash Chromatography:

Stationary Phase: Silica Gel (neutralized with 1%
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if acid-sensitive, though this scaffold is relatively robust).

Eluent: Hexanes/EtOAc gradient (Start 100:0 → 90:10). The product is non-polar.

Part 3: Structural Analysis (The Core)
This section details how to validatethe structure. Mere presence of peaks is insufficient; you

must confirm the regiochemistry (Sn at C2, not C4) and the integrity of the Stannane.

Mass Spectrometry (MS)
The "Fingerprint" of Tin is unmistakable. Tin has 10 stable isotopes, with

,

, and

being the most abundant.

Expected Pattern: A "picket fence" or "cluster" distribution.

Diagnostic: Look for the cluster centered around the molecular ion

.

Verification: The presence of Chlorine (

/

, 3:1 ratio) superimposed on the Tin cluster creates a unique, wide isotopic envelope.

NMR Spectroscopy ( , , )
This is the gold standard. The key validation metric is Tin-Proton Satellites.

Why it works:

and

(both Spin 1/2) couple with protons (

) and carbons (
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). These couplings (

) appear as small "satellite" peaks flanking the main signals.

The Check: If you do not see satellites, your tin has likely hydrolyzed (protodestannylation).

Table 1: Predicted & Diagnostic NMR Data
Data derived from analogous 2-stannyl-pyridines and pyrimidine base shifts.
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Nucleus
Signal /
Assignment

Shift (

ppm)
Multiplicity

Coupling
Constants (

)

Structural
Insight

H-6

(Pyrimidine)
8.40 – 8.60 Doublet Hz

Deshielded

by N-atoms.

Look for Sn

satellites (

Hz).

H-5

(Pyrimidine)
7.10 – 7.30 Doublet Hz

Shielded

relative to H6.

(Alkyl) 0.8 – 1.6 Multiplets N/A

Integration

must be

~27H relative

to aromatic H

(1H).

C-2 (C-Sn) 170 – 175 Singlet
Huge

Satellites

Hz. Confirms

Sn

attachment at

C2.

Sn Atom -50 to -60 Singlet N/A

Typical range

for heteroaryl

stannanes.

Upfield from

(0 ppm).

Diagram 2: Analytical Validation Workflow
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Caption: Step-by-step decision tree for validating the structural integrity of the stannyl-

pyrimidine.

Part 4: Handling & Stability (The "Senior Scientist"
Advice)

Protodestannylation: The C-Sn bond is acid-labile.
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Avoid:

that has been stored for long periods (forms HCl).

Best Practice: Filter NMR solvent through basic alumina or use

(Benzene-d6) for analysis to prevent in-tube decomposition.

Toxicity: Organotins are neurotoxins. All weighing must occur in a fume hood. Double-gloving

(Nitrile) is mandatory. All waste streams (silica, solvents) must be segregated as "Heavy

Metal Waste."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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